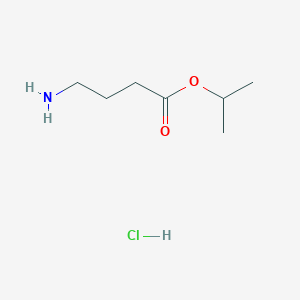

Propan-2-yl 4-aminobutanoate hydrochloride

Description

Propan-2-yl 4-aminobutanoate hydrochloride (CAS: 64834-27-1) is an organic salt with the molecular formula C₇H₁₅NO₂·HCl and a molar mass of 181.66 g/mol . Structurally, it consists of a butanoic acid backbone with an amino group at the fourth carbon and an isopropyl ester moiety, stabilized by a hydrochloride counterion. This compound is primarily utilized in pharmaceutical and biochemical research, particularly in studies involving neurotransmitter analogs or prodrugs due to its amine functionality and ester linkage, which influence solubility and bioavailability .

Properties

IUPAC Name |

propan-2-yl 4-aminobutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-6(2)10-7(9)4-3-5-8;/h6H,3-5,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTTXNKWWVNDYIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40495436 | |

| Record name | Propan-2-yl 4-aminobutanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40495436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64834-27-1 | |

| Record name | Propan-2-yl 4-aminobutanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40495436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 4-aminobutanoate hydrochloride typically involves the esterification of 4-aminobutanoic acid with isopropanol in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions generally include:

Temperature: Room temperature

Catalyst: Acid catalyst (e.g., sulfuric acid)

Solvent: Isopropanol

Industrial Production Methods

Industrial production methods for propan-2-yl 4-aminobutanoate hydrochloride may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-aminobutanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The ester group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Pharmaceuticals

Propan-2-yl 4-aminobutanoate hydrochloride is being explored for its potential therapeutic effects in various medical fields:

- Neuropharmacology : Research indicates that this compound may influence neurotransmitter systems, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its role as a precursor in neurotransmitter synthesis suggests it could enhance synaptic transmission and cognitive function.

- Drug Development : The compound is utilized in developing drugs targeting neurological disorders and metabolic diseases. Its biological activity includes interactions with muscarinic receptors, which are implicated in cognitive functions.

Organic Synthesis

In organic chemistry, propan-2-yl 4-aminobutanoate hydrochloride serves as an important intermediate:

- Synthesis of Complex Molecules : This compound is involved in synthesizing more complex molecules through various chemical reactions, including oxidation, reduction, and nucleophilic substitution. It can be transformed into ketones or alcohols depending on the reaction conditions.

Biochemical Research

Propan-2-yl 4-aminobutanoate hydrochloride is also significant in biochemical studies:

- Metabolic Pathway Analysis : Studies have shown that this compound affects key metabolic pathways related to neurotransmitter synthesis, influencing levels of glutamate and GABA.

Case Studies

Recent studies have highlighted the therapeutic implications of propan-2-yl 4-aminobutanoate hydrochloride:

- Cognitive Function Improvement : In animal models simulating Alzheimer's disease, administration of this compound resulted in significant improvements in cognitive function and memory retention compared to control groups.

- Neuroprotective Effects : Research has linked this compound to neuroprotective effects in models of neurodegeneration, suggesting potential treatment strategies for diseases like Huntington's disease.

- Toxicity Assessment : Toxicological evaluations indicate that propan-2-yl 4-aminobutanoate hydrochloride exhibits low acute toxicity, supporting its safety profile for therapeutic use.

Mechanism of Action

The mechanism of action of propan-2-yl 4-aminobutanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Propan-2-yl 4-aminobutanoate hydrochloride belongs to a class of amino acid esters with structural and functional analogs. Below is a comparative analysis of key compounds:

Table 1: Structural and Functional Comparison

Key Findings

Ester Chain Length and Bioactivity: Propan-2-yl 4-aminobutanoate HCl’s butanoate chain balances lipophilicity and water solubility, making it suitable for drug delivery. In contrast, the ethyl ester analog (CAS 6937-16-2) exhibits faster hydrolysis due to its smaller ester group, limiting its metabolic stability . The pentanoate derivative (CAS 1795436-37-1) shows prolonged half-life in vivo due to increased hydrophobicity, but this also reduces renal clearance .

Structural Isomerism: The positional isomer 4-[(Propan-2-yl)amino]butanoic Acid HCl (CAS 1094598-19-2) lacks the ester group, resulting in higher acidity (pKa ~3.5) and applications in coordination chemistry rather than pharmacology .

Pharmacological Activity :

- The cyclohexyl-phenyl hybrid analog from demonstrates potent anticonvulsant effects, highlighting how bulky aromatic substitutions enhance receptor binding compared to the parent compound .

Safety and Handling: Propan-2-yl 4-aminobutanoate HCl requires stringent handling (GHS hazard codes: H315, H319) due to skin/eye irritation risks . Ethyl 4-aminobutanoate HCl shares similar hazards but is less volatile .

Biological Activity

Propan-2-yl 4-aminobutanoate hydrochloride, also known as isopropyl 4-aminobutanoate hydrochloride, is a compound derived from the amino acid 4-aminobutanoic acid (GABA). This compound has garnered attention due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. Below is a comprehensive overview of its biological activity based on diverse sources.

- Chemical Formula : C₇H₁₆ClNO₂

- Molecular Weight : Approximately 181.66 g/mol

- Structure : The compound features a propan-2-yl group attached to the amino acid backbone of 4-aminobutanoic acid, with a hydrochloride salt form that enhances solubility and stability in aqueous solutions.

Propan-2-yl 4-aminobutanoate hydrochloride primarily acts as a GABAergic agent. It is hypothesized to exert its effects by modulating GABA receptors, which are crucial for inhibitory neurotransmission in the central nervous system (CNS). This modulation can lead to various neuropharmacological effects, including anxiolytic and anticonvulsant properties.

Biological Activities

-

Anticonvulsant Activity :

- In studies evaluating anticonvulsant properties, propan-2-yl 4-aminobutanoate hydrochloride demonstrated significant efficacy in models of chemically-induced seizures. The compound was effective in protecting animals from seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) tests, indicating its potential utility in treating epilepsy .

- Neuroprotective Effects :

- Potential Therapeutic Applications :

Table 1: Summary of Biological Activities

Synthesis and Stability

The synthesis of propan-2-yl 4-aminobutanoate hydrochloride typically involves the reaction of 4-aminobutanoic acid with propan-2-yl halides under controlled conditions. Stability assays have indicated that the compound exhibits good stability under physiological conditions, making it a suitable candidate for further pharmacological studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.